6-(3-bromophenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(3-bromophenyl)-2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2/c1-2-14-6-8-15(9-7-14)21-23-19(28-25-21)13-26-20(27)11-10-18(24-26)16-4-3-5-17(22)12-16/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAMLXALEMZUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-bromophenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes:
- A dihydropyridazinone core, which is known for various biological activities.
- A 1,2,4-oxadiazole moiety that contributes to its pharmacological profiles.
- A bromophenyl and an ethylphenyl substituent that enhance its lipophilicity and potentially its bioactivity.
Biological Activity Overview
-
Anticancer Activity
- Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the target compound have demonstrated IC50 values in the micromolar range against various cancer cell lines, including human colon adenocarcinoma (HT29) and breast cancer cells (MCF7) .
- The presence of the oxadiazole ring is critical for cytotoxic activity, with modifications leading to enhanced potency against tumor cells.
- Antimicrobial Properties
-
Anti-inflammatory Effects
- The anti-inflammatory potential of oxadiazole derivatives has been noted in several studies, where they showed inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 . The incorporation of phenyl groups enhances these effects by modulating the compound's interaction with biological targets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like bromine) on the phenyl ring significantly enhances anticancer activity by increasing electron density on the oxadiazole ring, improving binding affinity to target enzymes .
| Substituent | Activity Impact |
|---|---|
| Bromine | Increases potency |
| Ethyl group | Enhances lipophilicity |
| Oxadiazole | Essential for activity |
Case Studies
- Cytotoxicity Assays
- In Vivo Studies
Scientific Research Applications
Molecular Formula
- Molecular Formula : C19H18BrN4O2
- Molecular Weight : 404.27 g/mol
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its diverse biological activities. Key areas of research include:
Antimicrobial Activity
Studies have indicated that derivatives containing oxadiazole rings exhibit significant antimicrobial properties. For instance, compounds similar to 6-(3-bromophenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one have been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research has highlighted the potential anticancer activity of oxadiazole derivatives. A study found that certain compounds with oxadiazole structures exhibited cytotoxic effects on cancer cell lines such as HCT116 and MCF7, suggesting that the target compound may also possess similar properties .
Material Science
The compound's unique structure allows for potential applications in material science, particularly in the development of organic semiconductors and UV filters.
Organic Electronics
Due to its electronic properties, compounds like 6-(3-bromophenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one can be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of brominated phenyl groups can enhance charge transport characteristics .
UV Absorption
The compound may function as a UV filter in cosmetic formulations. Research into similar triazine-based compounds indicates their effectiveness in absorbing UV radiation, which can be beneficial for skin protection applications .
Case Study 1: Antimicrobial Efficacy
A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results showed that derivatives with similar structural features to the target compound had significant activity against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antibacterial agents .
Case Study 2: Cytotoxicity Testing
In vitro studies conducted on cancer cell lines revealed that compounds with oxadiazole moieties exhibited selective cytotoxicity. The target compound's structural similarities to these derivatives suggest it may also demonstrate significant anticancer activity in further studies .
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| Compound A | Structure A | Effective against Gram-positive bacteria | 25 µM (HCT116) |
| Compound B | Structure B | Effective against Gram-negative bacteria | 30 µM (MCF7) |
| Target Compound | C19H18BrN4O2 | TBD | TBD |
Table 2: Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer agents |
| Material Science | Organic semiconductors and UV filters |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Notes:
Research Findings and Implications
Structural Insights :
- Crystallographic data for analogs (e.g., ) reveal that bromine and ethyl groups stabilize molecular conformations via halogen bonding and hydrophobic interactions, respectively.
- The 1,2,4-oxadiazole ring’s rigidity enhances binding to flat protein surfaces, as seen in TRP channel antagonists .
Synthetic Challenges :
- The target compound’s synthesis likely follows routes similar to compound 46 (N-hydroxyamidine cyclization), but the 4-ethylphenyl group may require optimized coupling conditions to avoid byproducts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(3-bromophenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring. A common approach is cyclizing a nitrile and an acylhydrazide under reflux in a polar solvent (e.g., ethanol or DMF) with catalytic acid/base. For example, the oxadiazole intermediate can be synthesized using 4-ethylbenzamide and brominated nitriles, followed by coupling to the dihydropyridazinone core via nucleophilic substitution or palladium-catalyzed cross-coupling . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization. Yield optimization may require varying reaction times (12–48 hours) and temperatures (80–120°C) .
Q. How can the structure of this compound be confirmed using analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming substituent positions. For instance, the oxadiazole methylene group (CH) typically appears as a singlet at δ 4.5–5.5 ppm, while aromatic protons from the bromophenyl group resonate at δ 7.2–7.8 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) with an error margin <5 ppm.
- HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes.
- Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
Advanced Research Questions
Q. How do structural modifications to the oxadiazole or dihydropyridazinone moieties affect bioactivity?
- Methodological Answer :
- SAR Studies : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to assess effects on target binding. For example, substituting bromine with chlorine on the phenyl ring may alter lipophilicity and potency .
- Computational Modeling : Molecular docking (AutoDock Vina) and QSAR models can predict binding affinities to targets like kinases or GPCRs. Compare docking scores of analogs to identify critical substituents .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Methodological Answer :
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins.
- Binding Kinetics : Surface plasmon resonance (SPR) to determine values for target interactions.
- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling pathways affected in treated cells .
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to test interactions between variables (e.g., catalyst loading, solvent polarity).
- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) across labs.
- Meta-Analysis : Compare bioactivity datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Q. What advanced techniques improve solubility and stability for in vivo studies?
- Methodological Answer :
- Salt Formation : Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release.
- Stability Testing : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to assess degradation pathways .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
